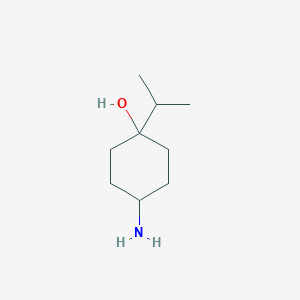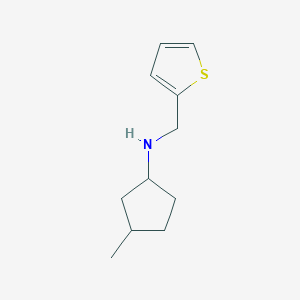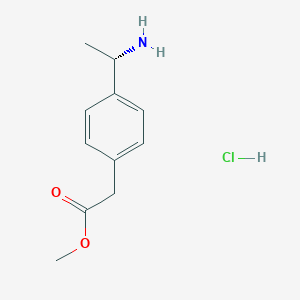
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” is a chemical compound with the following structural formula:
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
This compound belongs to the class of esters and is characterized by its chiral center (the “S” configuration). It is commonly used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” involves several steps. One common synthetic route is as follows:
Acetylation of Phenethylamine: Phenethylamine (1-aminoethylbenzene) reacts with acetic anhydride to form the corresponding acetamide.
Esterification: The acetamide is then esterified with methyl chloroacetate to yield “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate.”
Hydrochlorination: The final step involves treating the ester with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactions: “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” can undergo various reactions, including:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution at the ester carbonyl group.
Hydrolysis: Hydrolysis of the ester linkage to yield the carboxylic acid and the amine.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or ammonia (NH₃).
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding alcohol.
- Substitution results in modified esters or amides.
- Hydrolysis produces the carboxylic acid and the amine.
Scientific Research Applications
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to neurotransmitters and receptor ligands.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” stands out due to its chiral nature and specific functional groups. Similar compounds include other esters, amides, and derivatives of phenethylamine.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
ILVIOGUOBJCTDN-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


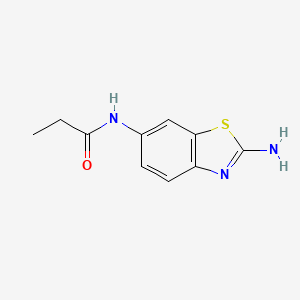
![{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)


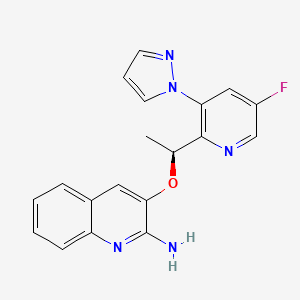
![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)

![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)

![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

